physicochemical properties of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole
physicochemical properties of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole
An In-depth Technical Guide to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole: Properties, Synthesis, and Application
Introduction: A Versatile Heterocyclic Building Block
1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is a strategically functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its structure is deceptively simple, yet it combines three key chemical features that make it an exceptionally valuable synthetic intermediate: a stable pyrazole core, a labile tert-butoxycarbonyl (Boc) protecting group, and a reactive iodo-substituent.[1]
The pyrazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2][3][4][5][6] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[1][7] Complementing this is the Boc group at the N1 position, which not only enhances the compound's stability and modulates its solubility but can also be selectively removed under acidic conditions to enable further functionalization at the pyrazole nitrogen.[1]
This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, and reactivity of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, offering field-proven insights for researchers leveraging this powerful molecule in their synthetic endeavors.
Core Physicochemical and Structural Data
The fundamental properties of a reagent are critical for its effective use in experimental design. The data for 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1233513-13-7 | [8][9][10] |
| Molecular Formula | C₈H₁₁IN₂O₂ | [1] |
| Molecular Weight | 294.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Melting Point | 82-84 °C | [7][11] |
| Storage Conditions | 2-8°C, protect from light | [8] |
| SMILES | CC(C)(C)OC(=O)N1C=CC(I)=N1 | [1] |
| InChIKey | RKFMLIZYBJXJEB-UHFFFAOYSA-N | [1] |
Spectroscopic Signature: An Expert's Analysis
Understanding the spectroscopic data is paramount for confirming the identity and purity of the compound. The following is an interpretation of the characteristic spectral data for 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear and unambiguous fingerprint of the molecule's structure.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.16 (d, J = 2.8 Hz, 1H, Ar-H), 6.76 (d, J = 2.8 Hz, 1H, Ar-H), 1.57 (s, 9H, 3×CH₃).[7][11]
Interpretation:
-
δ 8.16 ppm: This downfield doublet corresponds to the proton at the C5 position of the pyrazole ring. Its coupling (J = 2.8 Hz) to the C4 proton is characteristic of this arrangement.
-
δ 6.76 ppm: This doublet is assigned to the proton at the C4 position, coupled to the C5 proton.
-
δ 1.57 ppm: The prominent singlet integrates to nine protons and is the classic signal for the magnetically equivalent methyl groups of the tert-butyl moiety in the Boc protecting group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon framework.
Interpretation:
-
δ 146.4, 133.6, 104.6: These signals correspond to the carbons of the pyrazole ring.
-
δ 118.2 (tentative): This signal is likely the carbonyl carbon of the Boc group.
-
δ 86.1: This signal is assigned to the quaternary carbon of the tert-butyl group.
-
δ 27.9: This upfield signal represents the three equivalent methyl carbons of the Boc group.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns.
-
HRMS (ESI): Calculated for [M+Na]⁺ C₈H₁₁IN₂NaO₂: 316.9757; Found: 316.9757.[7]
Interpretation: The standard mass spectrum is dominated by a peak at m/z 194, which corresponds to the loss of the entire tert-butoxycarbonyl group. This facile fragmentation is a hallmark of Boc-protected compounds. The high-resolution mass spectrometry (HRMS) data provides an exact mass measurement of the sodium adduct, unequivocally confirming the elemental composition of the parent molecule.
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of this compound involves the N-protection of commercially available 3-iodo-1H-pyrazole. The following protocol is a self-validating system for achieving high purity and yield.
Caption: Synthetic workflow for 1-Boc-3-iodo-1H-pyrazole.
Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate[7]
-
Reagents:
-
3-iodo-1H-pyrazole (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
-
-
Procedure:
-
To a solution of 3-iodo-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.
-
Causality: TEA acts as a base to deprotonate the pyrazole N-H, generating the corresponding anion which is a much stronger nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of Boc₂O.
-
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with a saturated NaHCO₃ solution and deionized water.
-
Causality: The NaHCO₃ wash neutralizes any excess acid and removes the triethylammonium salt byproduct. The water wash removes any remaining inorganic salts.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from n-hexane to yield the title compound as white crystals.
-
Causality: The compound has moderate solubility in hot hexane but is poorly soluble at room temperature, allowing for effective purification from more soluble impurities.
-
-
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole stems from the orthogonal reactivity of its functional groups. The C-I bond and the N-Boc group can be manipulated independently to build molecular complexity.
Caption: Key reaction pathways for 1-Boc-3-iodo-1H-pyrazole.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C3 position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrazoles, which are themselves versatile intermediates.[7] A study successfully demonstrated the Sonogashira coupling of this compound with phenylacetylene in high yield.[7]
-
Heck Coupling: Reaction with alkenes can be used to install alkenyl side chains.
-
Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds, leading to aminopyrazoles.
The ability to perform these transformations makes this building block a cornerstone for creating libraries of substituted pyrazoles for high-throughput screening in drug discovery campaigns.[1]
Boc Group Deprotection
The Boc group is stable to many reaction conditions, including the palladium-catalyzed reactions mentioned above. However, it can be cleanly and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[1] This unmasks the N-H of the pyrazole ring, which can then be used for subsequent reactions such as N-alkylation or N-arylation, adding another layer of diversification potential.
Conclusion
1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is a high-value, multi-purpose building block for chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable and robust reagent. The strategic placement of the iodo and Boc functionalities provides researchers with orthogonal synthetic handles, enabling the construction of complex, highly-functionalized pyrazole derivatives. For scientists and professionals in drug development, this compound represents a key intermediate for accessing novel chemical space and accelerating the discovery of new therapeutic agents.
References
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. National Institutes of Health (NIH). [Link]
-
tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. PubChem. [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, 95.0%, 5g. SciSupplies. [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
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